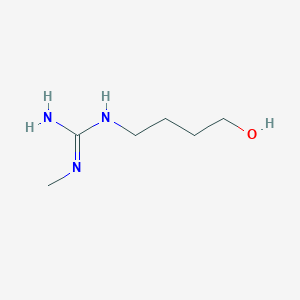
N-(4-Hydroxybutyl)-N''-methylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Hydroxybutyl)-N’'-methylguanidine is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a hydroxybutyl group and a methylguanidine moiety, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxybutyl)-N’'-methylguanidine typically involves the reaction of 4-hydroxybutylamine with methylisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 4-Hydroxybutylamine: This intermediate is synthesized by the reduction of 4-hydroxybutyronitrile using a suitable reducing agent such as lithium aluminum hydride.
Reaction with Methylisocyanate: The 4-hydroxybutylamine is then reacted with methylisocyanate in the presence of a catalyst to form N-(4-Hydroxybutyl)-N’'-methylguanidine.
Industrial Production Methods
In an industrial setting, the production of N-(4-Hydroxybutyl)-N’'-methylguanidine involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Hydroxybutyl)-N’'-methylguanidine undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of N-(4-Hydroxybutyl)-N’'-methylguanidine, such as aldehydes, carboxylic acids, and substituted guanidines.
Wissenschaftliche Forschungsanwendungen
N-(4-Hydroxybutyl)-N’'-methylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-Hydroxybutyl)-N’'-methylguanidine involves its interaction with molecular targets such as enzymes and receptors. The hydroxybutyl group allows for hydrogen bonding and other interactions, while the methylguanidine moiety can engage in ionic and covalent interactions. These interactions modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Hydroxybutyl)-N’'-ethylguanidine
- N-(4-Hydroxybutyl)-N’'-propylguanidine
- N-(4-Hydroxybutyl)-N’'-butylguanidine
Uniqueness
N-(4-Hydroxybutyl)-N’'-methylguanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
85888-17-1 |
|---|---|
Molekularformel |
C6H15N3O |
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
1-(4-hydroxybutyl)-2-methylguanidine |
InChI |
InChI=1S/C6H15N3O/c1-8-6(7)9-4-2-3-5-10/h10H,2-5H2,1H3,(H3,7,8,9) |
InChI-Schlüssel |
OTUNHDDEYODBQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C(N)NCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]](/img/structure/B14411927.png)
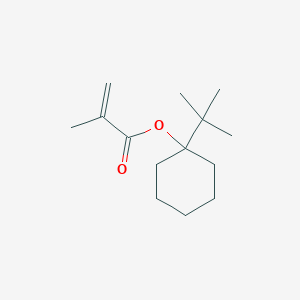
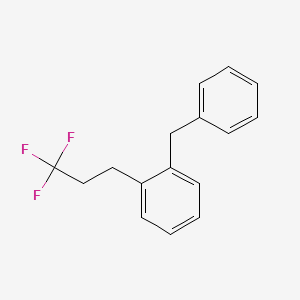
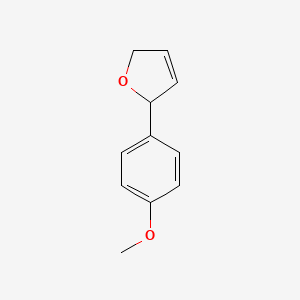
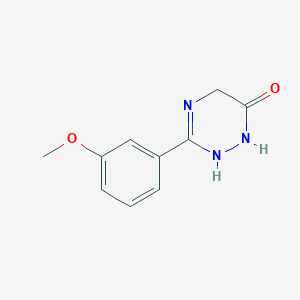
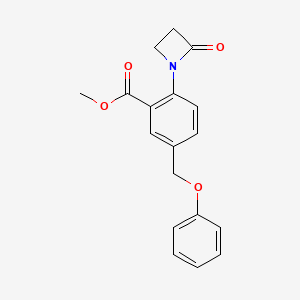
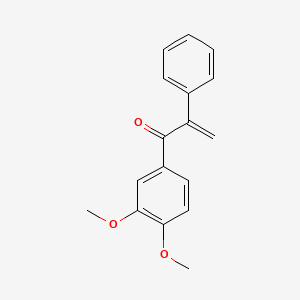
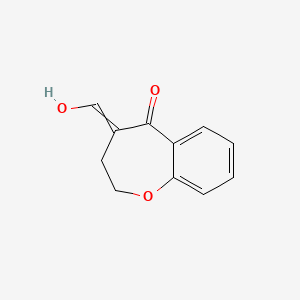
![4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B14411967.png)
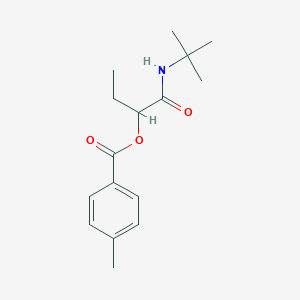
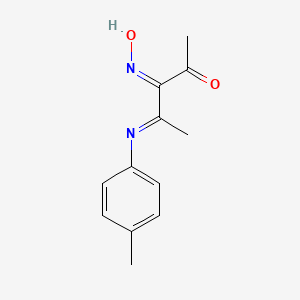

phosphanium bromide](/img/structure/B14411984.png)

